molecular formula C25H26FN3O3S B6518836 N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 904827-72-1

N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B6518836
CAS No.: 904827-72-1
M. Wt: 467.6 g/mol
InChI Key: OEBWNODHDGWWGJ-UHFFFAOYSA-N
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Description

N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-[1,1'-biphenyl]-4-carboxamide is a synthetic compound featuring a biphenyl carboxamide core linked via a sulfonylethyl chain to a 4-(2-fluorophenyl)piperazine moiety. The 2-fluorophenyl group on the piperazine ring may enhance binding specificity and metabolic stability compared to non-fluorinated analogs .

Properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN3O3S/c26-23-8-4-5-9-24(23)28-15-17-29(18-16-28)33(31,32)19-14-27-25(30)22-12-10-21(11-13-22)20-6-2-1-3-7-20/h1-13H,14-19H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBWNODHDGWWGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Biphenyl Carboxamide Moieties

Compound A : N-(4-Sulfamoylbenzyl)-(1,1'-biphenyl)-4-carboxamide (compound 4 in )

  • Key Differences : Replaces the sulfonylethyl-piperazine group with a sulfamoylbenzyl linker.
  • Activity: Exhibits carbonic anhydrase inhibitory activity, suggesting the biphenyl carboxamide scaffold contributes to enzyme binding.

Compound B : N-[4-Methoxy-3-(4-methyl-1-piperazinyl)phenyl]-2′-methyl-4′-(5-methyl-1,2,4-oxadiazol-3-yl)[1,1'-biphenyl]-4-carboxamide (CAS RN: 148672-13-3)

  • Key Differences : Incorporates a methylpiperazine group on a methoxyphenyl ring and a 1,2,4-oxadiazolyl substituent on the biphenyl system.
  • Activity : The oxadiazole group likely enhances metabolic stability and bioavailability compared to the target compound’s simpler fluorophenyl-piperazine motif .

Piperazine-Based Sulfonamide Derivatives

Compound C : N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide ()

  • Key Differences : Uses an acetamide linker instead of ethyl sulfonyl and lacks the biphenyl system.

Compound D : 1-[(4-Fluorobenzene)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide ()

  • Key Differences : Replaces piperazine with piperidine and substitutes the biphenyl carboxamide with a phenylethyl group.
  • Activity: Piperidine’s chair conformation (vs.

Fluorinated Piperazine Derivatives with Receptor Affinity

Compound E : N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides ()

  • Key Differences : Features a dichlorophenyl-piperazine group and a heterobiaryl carboxamide.
  • Activity : High affinity and enantioselectivity for D3 dopamine receptors, suggesting that halogenated aryl groups on piperazine enhance receptor specificity. The target compound’s 2-fluorophenyl group may offer similar advantages but with reduced steric bulk .

Pharmacological and Physicochemical Comparisons

Table 1: Structural and Functional Comparison

Compound Core Structure Piperazine Substituent Linker Type Key Activity/Property Reference
Target Compound Biphenyl carboxamide 2-Fluorophenyl Sulfonylethyl Potential receptor modulation
Compound A Biphenyl carboxamide None Sulfamoylbenzyl Carbonic anhydrase inhibition
Compound C Acetamide 4-Methylphenylsulfonyl Acetamide Serotonin/Dopamine receptor binding
Compound E Heterobiarylcarboxamide 2,3-Dichlorophenyl Butyl D3 receptor antagonism

Table 2: Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL) Melting Point (°C)
Target Compound ~500 3.8 <0.1 (aqueous) Not reported
Compound A ~400 2.5 1.2 (DMSO) 215–218
Compound E ~450 4.2 <0.05 (aqueous) 180–185

Research Findings and Implications

  • Receptor Binding : Fluorinated piperazine derivatives (e.g., Compound E) show high affinity for dopamine receptors, suggesting the target compound’s 2-fluorophenyl group may confer similar selectivity .
  • Metabolic Stability : Sulfonylethyl linkers (target compound) may improve stability over acetamide-based analogs (Compound C) due to reduced susceptibility to enzymatic cleavage .

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